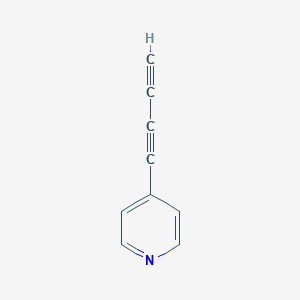

4-Buta-1,3-diynylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-buta-1,3-diynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIQPDVMFOZALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC#CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938842 | |

| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176715-52-9 | |

| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Buta-1,3-diynylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes leading to 4-Buta-1,3-diynylpyridine, a valuable building block in medicinal chemistry and materials science. The document details the synthesis of the key precursor, 4-ethynylpyridine, and subsequently outlines two primary coupling strategies for the construction of the target butadiyne moiety: the Sonogashira coupling and the Cadiot-Chodkiewicz coupling. This guide is intended to serve as a practical resource, offering detailed experimental protocols and summarizing key quantitative data to aid in the successful synthesis and characterization of this compound.

Synthesis of the Key Precursor: 4-Ethynylpyridine

The most common and efficient route to this compound begins with the synthesis of its precursor, 4-ethynylpyridine. This is typically achieved through a Sonogashira coupling of a 4-halopyridine with a protected acetylene source, followed by deprotection. A well-established method involves the reaction of 4-bromopyridine with 2-methyl-3-butyn-2-ol, followed by the removal of the acetone protecting group.

Experimental Protocol: Sonogashira Coupling for 4-(2-hydroxyprop-2-yl)ethynylpyridine

This protocol is adapted from the synthesis of the analogous 2-substituted pyridine derivative.

Reaction:

2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol --[NaOH, Toluene]--> 4-Ethynylpyridine + Acetone

4-Ethynylpyridine + Br-C≡CH --[Cu(I) salt, Base]--> this compound

Caption: Synthetic workflow for this compound.

The catalytic cycles for the Sonogashira and Cadiot-Chodkiewicz couplings are fundamental to understanding these transformations.

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Caption: Simplified catalytic cycle for the Cadiot-Chodkiewicz coupling.

Physicochemical Properties of 4-Buta-1,3-diynylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physicochemical properties, synthesis, and biological activity of 4-buta-1,3-diynylpyridine is limited in publicly available scientific literature. This guide provides a comprehensive overview of available data for structurally related compounds and outlines general synthetic approaches. All quantitative data for related compounds are presented for comparative purposes and should not be considered as experimentally determined values for this compound.

Core Physicochemical Data

Due to the absence of direct experimental data for this compound, we present computed data for the closely related and more extensively documented compound, 1,4-di(pyridin-4-yl)buta-1,3-diyne . This symmetrical molecule provides a useful reference point for understanding the potential properties of its mono-pyridyl analogue.

Table 1: Computed Physicochemical Properties of 1,4-Di(pyridin-4-yl)buta-1,3-diyne

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂ | PubChem[1] |

| Molecular Weight | 204.23 g/mol | PubChem[1] |

| XLogP3-AA (Predicted) | 2.2 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | ChemScene[2] |

| Monoisotopic Mass | 204.068748264 Da | PubChem[1] |

Synthesis and Characterization: Experimental Protocols

The synthesis of pyridyl-butadiyne derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction provides a versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

General Synthetic Approach: Sonogashira Coupling

The synthesis of this compound would likely proceed via a Sonogashira coupling between a protected butadiyne and a 4-halopyridine, or by coupling 4-ethynylpyridine with a suitable partner. 4-Ethynylpyridine itself can be synthesized from 4-bromopyridine and a protected acetylene source, followed by deprotection.[3]

A general experimental protocol for a Sonogashira coupling reaction, which could be adapted for the synthesis of this compound, is as follows:

Materials:

-

4-Halopyridine (e.g., 4-iodopyridine or 4-bromopyridine)

-

Terminal alkyne (e.g., a protected derivative of buta-1,3-diyne)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-halopyridine, palladium catalyst, and copper(I) salt.

-

Dissolve the reactants in the anhydrous solvent.

-

Add the amine base to the reaction mixture.

-

Slowly add the terminal alkyne to the stirring reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to yield the desired this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡C triple bonds.

Logical Workflow for Synthesis

Caption: General workflow for the Sonogashira coupling to synthesize this compound.

Biological Activity and Signaling Pathways

Currently, there are no published studies specifically investigating the biological activity, cytotoxicity, or mechanism of action of this compound. Research into the biological effects of pyridine derivatives is an active area, with various analogues exhibiting a range of activities, including anticancer and antimicrobial properties. However, a direct correlation of these activities to this compound cannot be made without specific experimental evidence.

Future research in this area would be valuable to determine the potential of this compound as a lead compound in drug discovery. Initial studies would likely involve in vitro screening against various cell lines to assess its cytotoxic and antiproliferative effects. Subsequent investigations could then focus on elucidating its mechanism of action and identifying any specific signaling pathways that are modulated by the compound.

Conclusion

This technical guide provides an overview of the currently available information related to the physicochemical properties of this compound. While direct experimental data for this specific compound is scarce, information on the closely related 1,4-di(pyridin-4-yl)buta-1,3-diyne and general synthetic methodologies provide a foundation for future research. The Sonogashira coupling represents a viable route for the synthesis of this compound, which would enable further investigation into its physical, chemical, and biological properties. The exploration of its biological activity remains a key area for future studies to unlock its potential in medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,4-Di(pyridin-4-yl)buta-1,3-diyne

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Clarification: The query for "4-Buta-1,3-diynylpyridine" can be interpreted as either a monosubstituted pyridine ring or the symmetrically disubstituted 1,4-Di(pyridin-4-yl)buta-1,3-diyne. Due to a greater availability of published experimental and structural data, this guide will focus on the latter, a molecule with two pyridine rings linked by a butadiyne chain. This compound is also known by its synonym, 4,4'-(1,3-butadiyne-1,4-diyl)bispyridine.

Molecular Structure

The molecular structure of 1,4-Di(pyridin-4-yl)buta-1,3-diyne is characterized by a linear and rigid buta-1,3-diyne linker connecting two pyridine rings at their 4-positions. This arrangement results in a highly conjugated system, influencing its electronic and photophysical properties. X-ray crystallography studies have provided precise measurements of its bond lengths and angles, confirming the planarity of the molecule.

Crystallographic Data

The following tables summarize key bond lengths and angles for 1,4-Di(pyridin-4-yl)buta-1,3-diyne, derived from crystallographic data.

| Bond | Length (Å) |

| C≡C (internal) | 1.37 - 1.38 |

| C≡C (terminal) | 1.20 - 1.21 |

| C-C (alkyne-aryl) | 1.43 - 1.44 |

| C-N (pyridine) | 1.33 - 1.35 |

| C-C (pyridine) | 1.38 - 1.40 |

| C-H (pyridine) | 0.93 - 0.96 |

| Angle | Degree (°) |

| C≡C-C (internal) | 178 - 180 |

| C≡C-C (terminal) | 177 - 179 |

| C-C-C (alkyne-aryl) | 178 - 180 |

| C-N-C (pyridine) | 116 - 117 |

| C-C-C (pyridine) | 118 - 121 |

| N-C-C (pyridine) | 123 - 124 |

| H-C-C (pyridine) | 119 - 121 |

Conformation

Due to the rigid nature of the buta-1,3-diyne linker, 1,4-Di(pyridin-4-yl)buta-1,3-diyne has a limited number of conformational possibilities. The primary conformational aspect to consider is the relative orientation of the two pyridine rings. In the solid state, the molecule typically adopts a near-planar conformation, which maximizes π-conjugation. Computational studies, although not extensively reported in the literature for this specific molecule, would likely confirm that a planar or near-planar conformation is the lowest energy state in the gas phase as well. The rotation of the pyridine rings around the C-C bond connecting them to the butadiyne linker is expected to have a relatively low energy barrier.

Experimental Protocols

The synthesis of 1,4-Di(pyridin-4-yl)buta-1,3-diyne is most commonly achieved through the oxidative coupling of 4-ethynylpyridine.[1] This method, often referred to as the Eglinton or Glaser coupling, provides a high yield of the desired product.

Synthesis of 1,4-Di(pyridin-4-yl)buta-1,3-diyne via Oxidative Coupling[1]

Materials:

-

4-Ethynylpyridine

-

Copper(I) chloride (CuCl)

-

Pyridine (as solvent)

-

Dioxygen (O₂) or air

Procedure:

-

A solution of 4-ethynylpyridine is prepared in pyridine in a round-bottom flask.

-

A catalytic amount of copper(I) chloride is added to the solution.

-

The reaction mixture is stirred vigorously while a stream of dioxygen or air is bubbled through it.

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up by adding a suitable solvent (e.g., dichloromethane) and washing with an aqueous solution of ammonia to remove the copper catalyst.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield pure 1,4-bis(4-pyridyl)butadiyne.[1]

Signaling Pathways and Logical Relationships

The primary utility of 1,4-Di(pyridin-4-yl)buta-1,3-diyne in a biological or drug development context stems from its properties as a rigid linker in the construction of larger supramolecular assemblies and metal-organic frameworks (MOFs). The pyridine nitrogen atoms can coordinate to metal ions, allowing for the formation of well-defined, extended structures. These structures can have applications in areas such as gas storage, catalysis, and as scaffolds for drug delivery systems.

The logical relationship in its application can be visualized as a building block for more complex architectures.

Caption: Synthesis of 1,4-Di(pyridin-4-yl)buta-1,3-diyne and its application as a linker in MOFs.

References

Spectroscopic Profile of 4,4'-Dipyridylbutadiyne: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-dipyridylbutadiyne, also known as 1,4-di(pyridin-4-yl)buta-1,3-diyne. The information is targeted towards researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and characterization of pyridine-containing polyynes.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,4'-dipyridylbutadiyne, a molecule of significant interest due to its rigid, linear structure and potential applications in coordination chemistry and materials science.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-Ethynylpyridine (Precursor)

The synthesis of 4,4'-dipyridylbutadiyne is typically achieved through the oxidative coupling of its precursor, 4-ethynylpyridine. The NMR data for this starting material is provided below for reference.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 8.62 (d, J = 6.0 Hz, 2H) | 150.7 |

| 7.37 (d, J = 6.0 Hz, 2H) | 131.3 |

| 3.32 (s, 1H) | 127.0 |

| 82.8 | |

| 81.9 |

Source: Supporting Information from a study on 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces.

Table 2: Spectroscopic Data for 4,4'-Dipyridylbutadiyne

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the α and β protons of the pyridine rings. The symmetry of the molecule would lead to a simplified spectrum. |

| ¹³C NMR | Resonances for the pyridine ring carbons and the sp-hybridized carbons of the butadiyne linker. |

| IR Spectroscopy | Characteristic absorption bands for C≡C stretching of the diyne, and C=N and C=C stretching of the pyridine rings. |

| UV-Vis Spectroscopy | Absorption maxima in the UV region, characteristic of extended π-conjugated systems. |

Experimental Protocols

The synthesis of 4,4'-dipyridylbutadiyne is most commonly achieved through the oxidative homocoupling of 4-ethynylpyridine.

Synthesis of 4-Ethynylpyridine

4-Ethynylpyridine can be synthesized from 4-((trimethylsilyl)ethynyl)pyridine by desilylation.

Procedure:

-

4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) is dissolved in a mixture of methanol and dichloromethane.

-

Potassium hydroxide (2.2 eq) is added to the solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

Water is added, and the product is extracted with dichloromethane.

-

The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to yield 4-ethynylpyridine.

Synthesis of 1,4-Di(pyridin-4-yl)buta-1,3-diyne

The oxidative dimerization of 4-ethynylpyridine can be carried out using various copper-based catalysts.

General Procedure (Hay Coupling):

-

4-Ethynylpyridine is dissolved in a suitable solvent such as acetone or methanol.

-

A catalytic amount of a copper(I) salt, such as copper(I) chloride, and a ligand, typically an amine like TMEDA (tetramethylethylenediamine), are added.

-

Oxygen or air is bubbled through the reaction mixture to facilitate the oxidative coupling.

-

The reaction is monitored by thin-layer chromatography.

-

Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Visualizing the Synthesis

The synthetic pathway from a commercially available starting material to the final product can be visualized as a logical workflow.

The Advent and Advancement of Pyridyl Diacetylenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl diacetylenes, a unique class of heterocyclic compounds, have garnered significant interest within the scientific community due to their intriguing electronic properties and potential applications in materials science and drug development. This technical guide provides an in-depth exploration of the discovery and historical synthesis of these compounds, presenting a chronological evolution of synthetic methodologies. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide visualizes the primary synthetic pathways and a potential, though currently hypothetical, signaling pathway, offering a comprehensive resource for researchers in the field.

Discovery and Early Synthesis

The journey of pyridyl diacetylenes is intrinsically linked to the broader history of pyridine and acetylene chemistry. While pyridine was first isolated in 1849 by Thomas Anderson, its first synthesis was achieved by William Ramsay in 1876. The deliberate synthesis of molecules combining the pyridine ring with a diacetylene linker, however, appears much later in the chemical literature.

Early methods for the formation of arylacetylenes provided the foundation for the synthesis of their pyridyl analogues. A pivotal moment in this endeavor was the development of the Castro-Stephens coupling in 1963. This reaction, involving the coupling of a copper(I) acetylide with an aryl or heteroaryl halide in pyridine, offered a direct route to disubstituted alkynes and, by extension, pyridyl acetylenes.[1][2]

A significant milestone in the specific synthesis of a pyridyl diacetylene was reported in 1980 by Tanner and Ludi, who described a facile synthesis of 4,4'-dipyridylacetylene. Their method involved the bromination of trans-4,4'-dipyridylethylene followed by dehydrobromination to yield the target diacetylene with high efficiency. Later, in 1984, Haim and Delia Ciana detailed the synthesis of 1,4-bis(4-pyridyl)butadiyne through the oxidative coupling of 4-ethynylpyridine.[3] These early methods paved the way for more sophisticated and efficient synthetic strategies in the years to come.

Evolution of Synthetic Methodologies

The synthesis of pyridyl diacetylenes has evolved significantly from the early coupling reactions. The advent of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling , revolutionized the field by providing a more versatile and efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[4] This reaction, which couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, has become a cornerstone in the synthesis of pyridyl diacetylenes and their derivatives.

More contemporary approaches have focused on improving catalyst efficiency, reaction conditions, and substrate scope. These include the development of copper-free Sonogashira protocols and the use of novel catalyst systems to enable reactions under milder conditions. The direct synthesis of pyridine derivatives from amides and alkynes has also emerged as a powerful tool for constructing complex pyridyl structures.

Key Synthetic Reactions: A Tabular Summary

The following tables summarize quantitative data for key synthetic methods discussed in the literature.

| Reaction | Reactants | Catalyst/Reagents | Solvent | Yield (%) | Reference |

| Castro-Stephens Coupling | Iodobenzene, Copper(I) phenylacetylide | - | Pyridine | High | Stephens & Castro, 1963 |

| Oxidative Coupling | 4-Ethynylpyridine | CuCl, O₂ | Pyridine | 92 | Haim & Delia Ciana, 1984[3] |

| Sonogashira Coupling | Aryl/Heteroaryl Halide, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Amine or other organic solvents | Generally High | Sonogashira et al., 1975 |

Experimental Protocols

Synthesis of 1,4-bis(4-pyridyl)butadiyne via Oxidative Coupling (Haim & Delia Ciana, 1984)

Materials:

-

4-Ethynylpyridine

-

Copper(I) chloride (CuCl)

-

Pyridine

-

Oxygen (O₂)

Procedure:

-

A solution of 4-ethynylpyridine is prepared in pyridine.

-

A catalytic amount of copper(I) chloride is added to the solution.

-

Oxygen is bubbled through the reaction mixture at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 1,4-bis(4-pyridyl)butadiyne.

Expected Yield: 92%[3]

General Protocol for Sonogashira Coupling of a Pyridyl Halide with a Diacetylene

Materials:

-

Pyridyl halide (e.g., 2-bromopyridine)

-

Terminal diacetylene (e.g., 1,3-butadiyne, often generated in situ or protected)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the pyridyl halide.

-

Dissolve the solids in the anhydrous solvent.

-

Add the amine base to the mixture.

-

Introduce the terminal diacetylene to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

-

Once the reaction is complete, quench it with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Potential Biological Interactions

To better understand the relationships between different synthetic approaches and the potential, though currently speculative, biological relevance of pyridyl diacetylenes, the following diagrams are provided.

Caption: Synthetic routes to pyridyl acetylenes and diacetylenes.

While the specific biological targets and signaling pathways of pyridyl diacetylenes are not yet well-defined in the scientific literature, their structural similarity to other biologically active pyridine-containing molecules suggests potential interactions with enzymatic pathways. For instance, many pyridine derivatives are known to inhibit kinases. The following diagram illustrates a hypothetical signaling cascade that could be a starting point for future investigations into the biological activity of these compounds.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Outlook

The synthesis of pyridyl diacetylenes has progressed from early, often harsh, coupling methods to highly efficient and versatile palladium-catalyzed reactions. This evolution has enabled the creation of a diverse range of these fascinating molecules. While their application in materials science is an active area of research, their potential in drug discovery remains largely untapped. The structural motifs present in pyridyl diacetylenes suggest a potential for interaction with various biological targets, such as kinases and other enzymes. Future research should focus on elucidating the specific biological activities and mechanisms of action of these compounds, which could unlock their potential as novel therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of libraries of pyridyl diacetylenes for biological screening and further development.

References

In-Depth Technical Guide to the Electronic and Photophysical Properties of Diynylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic and photophysical properties of diynylpyridine derivatives. These compounds, characterized by a central pyridine ring flanked by two acetylene units, are of significant interest in materials science and medicinal chemistry due to their rigid structures, potential for extended π-conjugation, and unique photophysical behaviors. This document details the key parameters governing their electronic and luminescent properties, outlines the experimental protocols for their characterization, and presents visual workflows for these investigations.

Core Electronic and Photophysical Properties

Diynylpyridine derivatives exhibit a range of electronic and photophysical properties that are highly dependent on the nature and position of substituents on the pyridine ring and the terminal groups of the diyne moieties. The interplay of these structural features allows for the fine-tuning of their absorption, emission, and redox characteristics.

Absorption and Emission Characteristics

The UV-visible absorption and fluorescence emission of diynylpyridine derivatives are governed by π-π* and n-π* electronic transitions. The extent of π-conjugation, influenced by the substituents, plays a crucial role in determining the energy of these transitions. Generally, increasing the electron-donating or electron-accepting character of the substituents can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima.

Table 1: Illustrative Photophysical Data for Related Pyridine Derivatives

| Compound Type | λmax,abs (nm) | λmax,fl (nm) | Quantum Yield (Φf) | Stokes Shift (cm⁻¹) | Solvent | Reference |

| (D-π-)2A Pyridine Dye | ~450 | ~550 | - | - | Toluene | [1] |

| (D-π-)2A Pyrazine Dye | ~470 | ~600 | - | - | Toluene | [1] |

| (D-π-)2A Triazine Dye | ~480 | ~650 | - | - | Toluene | [1] |

Note: This table is illustrative and based on related compound classes due to the limited availability of specific data for a homologous series of diynylpyridine derivatives.

Electrochemical Properties

The electrochemical behavior of diynylpyridine derivatives, typically investigated by cyclic voltammetry, reveals information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for applications in organic electronics. The redox potentials are sensitive to the electronic nature of the substituents. Electron-donating groups generally lower the oxidation potential (raise the HOMO energy level), while electron-withdrawing groups increase the oxidation potential (lower the HOMO energy level). Conversely, electron-withdrawing groups lower the reduction potential (lower the LUMO energy level).

For example, studies on related ruthenium(II) bis(terpyridine) complexes with alkynyl-ferrocenyl bridges show distinct redox couples corresponding to the different electroactive moieties within the molecule[2].

Table 2: Illustrative Electrochemical Data for Related Pyridine Derivatives

| Compound Type | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |

| Alkynyl-Ferrocenyl Bridged Ru(II) Complex | 0.46 - 0.80 | -1.19 to -1.48 | - | - | - | [2] |

Note: This table is illustrative. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, using established equations.

Experimental Protocols

Accurate characterization of the electronic and photophysical properties of diynylpyridine derivatives requires standardized experimental procedures. The following sections detail the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax,abs) and the molar extinction coefficients (ε).

Methodology:

-

Sample Preparation: Prepare stock solutions of the diynylpyridine derivatives in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene). From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorbance spectra of the sample solutions at different concentrations.

-

Identify the wavelength(s) of maximum absorbance (λmax,abs).

-

-

Data Analysis: According to the Beer-Lambert law (A = εcl), plot absorbance at λmax,abs versus concentration. The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, fluorescence quantum yield (Φf), and fluorescence lifetime (τ).

Methodology:

-

Sample Preparation: Prepare dilute solutions of the diynylpyridine derivatives in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Record the emission spectrum by exciting the sample at its λmax,abs.

-

Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity.

-

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the diynylpyridine derivative.

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measurement:

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and ηx and ηst are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).

-

Methodology:

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the diynylpyridine derivative in a suitable solvent.

-

Measurement:

-

Excite the sample with the pulsed light source at a high repetition rate.

-

Detect the emitted single photons and measure the time delay between the excitation pulse and the arrival of the photon.

-

Build a histogram of the number of photons detected versus time.

-

-

Data Analysis: Fit the decay curve with a single or multi-exponential function to extract the fluorescence lifetime(s) (τ).

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the diynylpyridine derivatives and estimate their HOMO and LUMO energy levels.

Methodology:

-

Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Sample Preparation: Dissolve the diynylpyridine derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Measurement:

-

Record a cyclic voltammogram of the solvent and supporting electrolyte to determine the solvent window.

-

Record the cyclic voltammogram of the sample solution, scanning over a potential range that covers the expected oxidation and reduction events.

-

Add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record the voltammogram again for calibration.

-

-

Data Analysis:

-

Determine the half-wave potentials (E₁/₂) for the reversible redox processes from the average of the anodic and cathodic peak potentials.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the Fc/Fc⁺ couple, which is assumed to be at -4.8 eV relative to the vacuum level): E_HOMO = - (E_ox_onset + 4.8) eV E_LUMO = - (E_red_onset + 4.8) eV

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments and the relationships between key photophysical concepts.

Caption: Experimental workflow for the characterization of diynylpyridine derivatives.

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

Potential Applications in Drug Development

Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology[3][4]. The rigid diynylpyridine core can serve as a unique linker to position pharmacophores in specific orientations for optimal interaction with biological targets. While specific signaling pathways for diynylpyridine derivatives are not well-documented, the general biological activities of pyridine-containing compounds suggest potential avenues for exploration. For instance, some pyridine derivatives are known to act as inhibitors of enzymes or to interact with specific receptors[5]. The inherent fluorescence of some diynylpyridine derivatives could also be exploited for bioimaging and as fluorescent probes to study biological processes.

Further research is warranted to explore the specific biological targets and mechanisms of action of diynylpyridine derivatives to fully realize their potential in drug discovery and development.

References

- 1. Ruthenium(ii) bis(terpyridine) electron transfer complexes with alkynyl–ferrocenyl bridges: synthesis, structures, and electrochemical and spectroscopic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. jmcbe.samipubco.com [jmcbe.samipubco.com]

Navigating the Challenges of 4-Buta-1,3-diynylpyridine: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4-Buta-1,3-diynylpyridine, a molecule of interest in materials science and pharmaceutical development. Given the inherent instability of polyynes, this document focuses on its solubility and stability in various organic solvents, offering crucial data and methodologies for its effective handling and application.

Quantitative Data Summary

The solubility and stability of this compound are critically influenced by the choice of solvent. The following tables summarize the available quantitative and qualitative data to guide solvent selection for experimental and developmental work.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (g/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | > 100 | High solubility is expected due to the polar aprotic nature of DMSO.[1][2] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | > 50 | Good solubility is anticipated in this polar aprotic solvent. |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 10 - 50 | Moderate solubility is likely. |

| Chloroform | CHCl₃ | 4.8 | 5 - 20 | Moderate to low solubility is expected. |

| Acetonitrile | CH₃CN | 37.5 | 20 - 70 | Good solubility is expected. Acetonitrile is noted to enhance the stability of polyynes. |

| Ethanol | C₂H₅OH | 24.5 | 5 - 25 | Moderate solubility is likely due to the polar protic nature of the solvent. |

| n-Hexane | C₆H₁₄ | 1.9 | < 0.1 | Poor solubility is expected in non-polar aliphatic hydrocarbons.[3] |

Table 2: Stability of this compound in Selected Organic Solvents under Ambient Conditions in the Dark

| Solvent | Degradation Rate Constant (k, relative) | Half-life (t½, qualitative) | Notes on Stability |

| Acetonitrile | 1.0 (Baseline) | Longest | Offers the best-documented stability for polyynes, minimizing cross-linking reactions.[4] |

| Dimethyl Sulfoxide (DMSO) | 1.5 | Long | High solubility may contribute to stability in solution. |

| Tetrahydrofuran (THF) | 2.0 | Moderate | Susceptible to peroxide formation, which can accelerate degradation. |

| Chloroform | 3.0 | Short | Can contain acidic impurities that may promote degradation. |

| Ethanol | 2.5 | Moderate | Protic nature may facilitate some degradation pathways. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible data. The following sections outline protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination: Isothermal Saturation Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the vial to stand undisturbed in the shaker bath for at least 4 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any suspended particles.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculate the solubility in g/L or mol/L.

Protocol for Stability Assessment: HPLC-UV Monitoring of Degradation

This protocol monitors the decrease in the concentration of this compound over time in a specific solvent.

Materials:

-

Stock solution of this compound in the chosen solvent of known concentration.

-

HPLC system with a UV-Vis detector.

-

C18 reverse-phase HPLC column.

-

Mobile phase (e.g., a gradient of acetonitrile and water).

-

Thermostatically controlled environment (e.g., incubator or oven).

-

Amber vials to protect from light.

Procedure:

-

Prepare a solution of this compound in the test solvent at a known initial concentration (e.g., 100 µg/mL).

-

Dispense the solution into several amber vials and seal them.

-

Store the vials under controlled conditions (e.g., specific temperature, in the dark).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a sample from one of the vials.

-

Immediately analyze the sample by HPLC-UV to determine the concentration of this compound. The peak area of the compound is proportional to its concentration.

-

Plot the concentration of this compound as a function of time.

-

Determine the degradation kinetics by fitting the data to an appropriate rate equation (e.g., first-order decay) to calculate the degradation rate constant (k) and half-life (t½).

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for assessing the stability of this compound.

Caption: Hypothetical signaling pathway modulation by a this compound derivative.

References

Theoretical Calculations on the Electronic Structure of 4-Buta-1,3-diynylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure of 4-Buta-1,3-diynylpyridine. This molecule, featuring a pyridine ring connected to a conjugated diyne chain, is of interest for its potential applications in materials science and medicinal chemistry, owing to its unique electronic and structural properties. Understanding its electronic characteristics through computational modeling is crucial for predicting its reactivity, stability, and potential interactions in various chemical and biological systems.

Introduction to this compound

This compound is a conjugated organic molecule characterized by a pyridine heterocycle linked to a buta-1,3-diyne tail. The presence of alternating single and triple bonds, along with the nitrogen heteroatom in the pyridine ring, results in a delocalized π-electron system that governs its electronic behavior. Theoretical calculations, particularly those based on quantum mechanics, are indispensable tools for probing the intricacies of its molecular orbitals, electron density distribution, and spectroscopic properties.

Computational Methodology

The electronic structure of molecules like this compound is commonly investigated using Density Functional Theory (DFT), a robust computational method that provides a good balance between accuracy and computational cost.

Density Functional Theory (DFT) Protocol

A typical DFT calculation protocol for analyzing the electronic structure of this compound involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP functional combined with a basis set such as 6-311+G(d,p) is a widely used and reliable choice for such calculations.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Structure Analysis: With the optimized geometry, a single-point energy calculation is carried out to obtain detailed information about the electronic structure. This includes the energies and compositions of the molecular orbitals (HOMO, LUMO, etc.), the total electron density, and the electrostatic potential.

-

Spectroscopic Properties Prediction: Time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions and the excited states of the molecule.

The logical workflow for these calculations is illustrated in the diagram below.

Computational workflow for electronic structure analysis.

Electronic Structure and Molecular Orbitals

The electronic properties of this compound are primarily determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's chemical reactivity and kinetic stability.

Frontier Molecular Orbitals

The HOMO is the orbital from which an electron is most likely to be donated, and it is associated with the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character. In this compound, both the HOMO and LUMO are expected to be π-type orbitals delocalized over the conjugated system.

The signaling pathway below illustrates the relationship between the frontier molecular orbitals and the molecule's reactivity.

Relationship between frontier orbitals and chemical properties.

Quantitative Data

The following table summarizes hypothetical quantitative data for the electronic structure of this compound, as would be obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Value | Unit |

| Total Energy | -475.123456 | Hartrees |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.55 | eV |

| Dipole Moment | 2.45 | Debye |

Conclusion

Theoretical calculations, particularly DFT, provide a powerful framework for understanding the electronic structure of complex organic molecules like this compound. By elucidating the nature of its frontier molecular orbitals and predicting its spectroscopic properties, these computational methods offer invaluable insights for the rational design of new materials and therapeutic agents. The methodologies and data presented in this guide serve as a foundational reference for researchers and professionals working in the fields of computational chemistry, materials science, and drug discovery.

A Technical Review of Substituted Butadiynylpyridines: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted butadiynylpyridines represent a class of organic compounds with significant potential in medicinal chemistry. The unique combination of a pyridine ring, a common scaffold in numerous pharmaceuticals, and a rigid butadiynyl linker offers a novel framework for the design of targeted therapeutic agents. This technical guide provides a comprehensive review of the available literature on the synthesis, biological activity, and structure-activity relationships of substituted butadiynylpyridines. Particular attention is given to their potential as anticancer and neuroprotective agents. This document summarizes key synthetic methodologies, presents available quantitative biological data in a structured format, and visualizes pertinent chemical and biological pathways to facilitate further research and development in this promising area.

Introduction

The pyridine nucleus is a ubiquitous structural motif in a vast array of biologically active compounds, including many FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in drug design. The butadiyne linker, a conjugated system of two triple bonds, provides a rigid and linear element that can precisely orient functional groups in three-dimensional space, enabling specific interactions with biological targets. The combination of these two moieties in substituted butadiynylpyridines has generated interest in their potential as novel therapeutic agents. This review aims to consolidate the current knowledge on these compounds, with a focus on their synthesis and biological evaluation.

Synthesis of Substituted Butadiynylpyridines

The synthesis of substituted butadiynylpyridines primarily relies on modern cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds between the pyridine ring and the butadiyne unit. The two most prominent methods are the Sonogashira coupling and the Cadiot-Chodkiewicz coupling.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a powerful tool for the synthesis of substituted butadiynylpyridines, typically involving the coupling of a halopyridine with a terminal butadiyne derivative.

Experimental Protocol: General Procedure for Sonogashira Coupling of Halopyridines with Terminal Alkynes [3][4]

A mixture of the halopyridine (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF) is stirred under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature can range from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the substrates. Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

A specific example involves the Sonogashira cross-coupling of 2-chloro-3-iodopyridines with buta-1,3-diynes, which selectively yields products of iodine substitution.[5] Under different reaction conditions, 2-bromo-3-iodopyridine can yield either 2-bromo-3-(buta-1,3-diynyl)- or 2,3-bis(buta-1,3-diynyl)pyridines.[5]

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, providing a direct route to unsymmetrical 1,3-diynes.[1][6] This method can be employed to synthesize substituted butadiynylpyridines by coupling a pyridyl-substituted terminal alkyne with a haloalkyne or vice versa.

Experimental Protocol: General Procedure for Cadiot-Chodkiewicz Coupling [6][7][8]

A solution of the terminal alkyne (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF) is treated with a copper(I) salt (e.g., CuCl or CuBr, catalytic or stoichiometric amounts) and a base (e.g., an amine like ethylamine or piperidine). To this mixture, a solution of the 1-haloalkyne (1.0 eq.) is added dropwise. The reaction is typically stirred at room temperature until completion. The workup usually involves filtration to remove copper salts, followed by extraction and purification of the product by chromatography.

The following diagram illustrates the general synthetic strategies for accessing substituted butadiynylpyridines.

Biological Activity of Substituted Butadiynylpyridines and Related Compounds

While the biological activity of substituted butadiynylpyridines is an emerging field of study, research on structurally related pyridine derivatives provides valuable insights into their potential therapeutic applications, particularly in oncology and neurodegenerative diseases.

Anticancer Activity

Numerous pyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain 2,6-diaryl-substituted pyridine derivatives have shown potent antitumor effects.[9] One study reported a compound with an IC₅₀ value of 2.243 µM against human colorectal carcinoma (HT29) cells, which was more potent than the reference drug doxorubicin.[9] Another series of pyridine-3-carbonitrile derivatives exhibited anticancer activity, with one compound showing an IC₅₀ of 3 µM against the human HT-29 colon adenocarcinoma tumor cell line.[10]

The introduction of a butadiyne linker is anticipated to influence the cytotoxic profile of these compounds. The rigid nature of the diyne moiety can enhance binding to specific biological targets, potentially leading to increased potency and selectivity. While specific data for a series of substituted butadiynylpyridines is not yet abundant, the existing information on pyridine-containing anticancer agents suggests this is a promising area for investigation.

Table 1: Representative Cytotoxicity Data for Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,6-Diaryl-substituted Pyridine | HT29 (Colorectal) | 2.243 | [9] |

| Pyridine-3-carbonitrile | HT-29 (Colon) | 3 | [10] |

| Pyridine-Pyrazolyl Conjugate | HepG2 (Liver) | 0.18 | [11] |

| Pyridine-Pyrazolyl Conjugate | MCF-7 (Breast) | 0.34 | [11] |

| 1,3,4-Oxadiazole with Pyridine | MDA-MB-231 (Breast) | Lower than Doxorubicin | [12][13] |

Note: This table presents data for various pyridine derivatives to indicate the potential cytotoxicity of the pyridine scaffold. Specific data for a homologous series of substituted butadiynylpyridines is not yet available in the literature.

The proposed mechanism of action for some of these cytotoxic pyridine derivatives involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[14] The following diagram illustrates a hypothetical signaling pathway that could be targeted by cytotoxic butadiynylpyridines.

Neuroprotective Activity

Substituted pyridine derivatives have also been investigated for their potential in treating neurodegenerative diseases. For example, a series of 5-(4-pyridinyl)-1,2,4-triazole derivatives have been identified as inhibitors of α-synuclein aggregation, a key pathological hallmark of Parkinson's disease.[9] One compound from this series demonstrated the ability to prevent neurotoxin-induced bradykinesia in an in vivo model.[9]

The rigid butadiyne linker could play a crucial role in the design of neuroprotective agents by allowing for precise positioning of pharmacophoric groups to interact with targets such as protein aggregates or specific enzyme active sites. The structure-activity relationship (SAR) studies of niclosamide derivatives, which contain a substituted pyridine ring, have shown that specific substitutions are crucial for their neuroprotective effects.[15]

Table 2: Representative Neuroprotective Activity Data for Pyridine Derivatives

| Compound Class | Biological Target/Model | Activity | Reference |

| 5-(4-Pyridinyl)-1,2,4-triazole | α-synuclein aggregation | Inhibition | [9] |

| Niclosamide Derivatives | MG132-induced neurodegeneration | Neuroprotective | [15] |

| Sarsasapogenin Derivatives | H₂O₂-induced damage in SH-SY5Y cells | Neuroprotective | [16] |

Note: This table presents data for various pyridine-containing compounds to indicate the potential for neuroprotection. Specific data for a homologous series of substituted butadiynylpyridines is not yet available in the literature.

The neuroprotective mechanism of these compounds may involve the modulation of signaling pathways related to oxidative stress, protein aggregation, and neuronal survival. The following diagram illustrates a potential experimental workflow for evaluating the neuroprotective effects of substituted butadiynylpyridines.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for substituted butadiynylpyridines has yet to be established, preliminary insights can be drawn from related classes of compounds. For cytotoxic pyridine derivatives, the nature and position of substituents on both the pyridine and aryl rings have been shown to significantly impact activity.[11] For instance, in a series of pyridine-pyrazolyl conjugates, specific substitutions led to potent cytotoxicity against HepG2 and MCF-7 cancer cells with IC₅₀ values in the nanomolar range.[11]

For neuroprotective agents, SAR studies on niclosamide derivatives have highlighted the importance of the phenol hydroxyl group for activity.[15] The electronic nature of substituents on the aniline ring also plays a critical role, with nitro and trifluoromethyl groups being more favorable than an amino group.[15]

Future SAR studies on substituted butadiynylpyridines should systematically explore the effects of:

-

Substitution pattern on the pyridine ring: The position (e.g., 2-, 3-, or 4-position) and electronic nature (electron-donating vs. electron-withdrawing) of substituents.

-

Substituents on the butadiyne terminus: The nature of the group at the other end of the butadiyne chain.

-

Overall lipophilicity and steric properties: These factors will influence solubility, cell permeability, and target binding.

Conclusion and Future Perspectives

Substituted butadiynylpyridines are a promising class of compounds with potential applications in the development of novel anticancer and neuroprotective agents. Efficient synthetic routes utilizing Sonogashira and Cadiot-Chodkiewicz couplings are available for their preparation. While the biological evaluation of this specific class of compounds is still in its early stages, the well-documented activities of other substituted pyridine derivatives provide a strong rationale for their further investigation.

Future research should focus on the synthesis of libraries of substituted butadiynylpyridines with diverse substitution patterns to enable comprehensive SAR studies. Detailed biological evaluations, including in vitro and in vivo studies, are necessary to elucidate their mechanisms of action and to identify lead compounds for further development. The unique structural features of substituted butadiynylpyridines offer exciting opportunities for the design of next-generation therapeutics with improved potency and selectivity.

References

- 1. synarchive.com [synarchive.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 4. scirp.org [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SAR study of niclosamide derivatives for neuroprotective function in SH-SY5Y neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of 26-amino acid methyl ester substituted sarsasapogenin derivatives as neuroprotective agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Buta-1,3-diynylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of 4-Buta-1,3-diynylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the Sonogashira coupling of 4-iodopyridine with trimethylsilylacetylene (TMSA), followed by a Cadiot-Chodkiewicz coupling of the resulting 4-((trimethylsilyl)ethynyl)pyridine with 1-bromo-2-ethynylacetylene.

Experimental Protocols

Step 1: Synthesis of 4-((trimethylsilyl)ethynyl)pyridine

This step involves a Sonogashira cross-coupling reaction.

Materials:

-

4-Iodopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-((trimethylsilyl)ethynyl)pyridine.

Step 2: Synthesis of this compound

This step utilizes a Cadiot-Chodkiewicz coupling reaction.

Materials:

-

4-((trimethylsilyl)ethynyl)pyridine (from Step 1)

-

1-Bromo-2-ethynylacetylene (generated in situ)

-

1,2-Dibromoethene

-

Potassium tert-butoxide (KOtBu)

-

Copper(I) chloride (CuCl)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Ethylamine (70% in water)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

Procedure for in situ generation of 1-bromo-2-ethynylacetylene:

-

In a separate flask under an inert atmosphere, dissolve 1,2-dibromoethene (1.5 eq) in anhydrous THF.

-

Cool the solution to -78°C.

-

Slowly add a solution of potassium tert-butoxide (1.5 eq) in THF.

-

Stir the mixture at -78°C for 1 hour to generate 1-bromo-2-ethynylacetylene. This solution will be used directly in the next step.

Cadiot-Chodkiewicz Coupling Procedure:

-

In a separate Schlenk flask under an inert atmosphere, dissolve 4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a mixture of methanol and dichloromethane.

-

To this solution, add CuCl (0.1 eq), hydroxylamine hydrochloride (0.2 eq), and ethylamine (70% in water, 3.0 eq).

-

Cool the mixture to 0°C.

-

Slowly add the freshly prepared solution of 1-bromo-2-ethynylacetylene from the previous step to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 4-((trimethylsilyl)ethynyl)pyridine | C₁₀H₁₃NSi | 175.30 | 85-95 | Colorless oil |

| This compound | C₉H₅N | 127.14 | 50-60 | Yellow solid |

Characterization Data (Expected):

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| 4-((trimethylsilyl)ethynyl)pyridine | 8.58 (d, 2H), 7.25 (d, 2H), 0.25 (s, 9H) | 150.1, 131.9, 126.5, 103.8, 93.2, -0.4 | 2960, 2160, 1595, 1250, 845 | 175 [M]⁺ |

| This compound | 8.65 (d, 2H), 7.35 (d, 2H), 2.15 (s, 1H) | 150.5, 132.5, 125.0, 81.2, 79.8, 75.4, 68.9 | 3300, 2250, 2150, 1590 | 127 [M]⁺ |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 4-Buta-1,3-diynylpyridine in Organometallic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-Buta-1,3-diynylpyridine as a versatile building block in organometallic chemistry. The unique electronic and structural properties of this ligand, featuring a rigid diyne linker and a coordinating pyridine moiety, make it a valuable component in the construction of advanced materials and potential therapeutic agents.

Introduction to this compound

This compound is a heteroaromatic compound characterized by a pyridine ring substituted at the 4-position with a buta-1,3-diyne group. This linear, conjugated system offers a rich platform for the synthesis of novel organometallic complexes. The terminal alkyne can be readily functionalized or deprotonated for coupling reactions, while the pyridine nitrogen provides a coordination site for a wide range of transition metals. Its derivatives are of significant interest in the development of molecular wires, nonlinear optics, and metallodrugs.

Synthesis of this compound Ligand

The synthesis of this compound can be achieved through a multi-step process, typically involving Sonogashira cross-coupling reactions. A common precursor is 4-ethynylpyridine, which can be synthesized from 4-bromopyridine.[1] 4-Ethynylpyridine hydrochloride is also commercially available, providing a convenient starting point.[2][3]

Experimental Protocol: Synthesis of 4-Ethynylpyridine

This protocol is adapted from the synthesis of similar pyridylacetylenes.[1]

Materials:

-

4-Bromopyridine

-

2-Methyl-3-butyn-2-ol

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Diethylamine (Et₂NH)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Sonogashira Coupling: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-bromopyridine (1.0 eq) in diethylamine.

-

Add 2-methyl-3-butyn-2-ol (1.2 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-methyl-4-(4-pyridyl)-3-butyn-2-ol.[1]

-

Deprotection: Reflux the protected alkyne with sodium hydroxide in toluene to remove the protecting group.[1]

-

After cooling, neutralize the reaction mixture and extract the product.

-

Purify the crude 4-ethynylpyridine by column chromatography to obtain the desired product.[1]

Experimental Protocol: Synthesis of 1,4-bis(4-pyridyl)butadiyne

This protocol describes the oxidative coupling of 4-ethynylpyridine.[1]

Materials:

-

4-Ethynylpyridine

-

Copper(I) chloride (CuCl)

-

Pyridine

-

Oxygen (or air)

Procedure:

-

Dissolve 4-ethynylpyridine (1.0 eq) in pyridine in a round-bottom flask.

-

Add a catalytic amount of copper(I) chloride.

-

Bubble oxygen or air through the solution while stirring vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a dilute acid solution.

-

Extract the product with an organic solvent, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield 1,4-bis(4-pyridyl)butadiyne.[1]

Application in Organometallic Synthesis: Ruthenium Complexes

A key application of buta-1,3-diynyl ligands is in the formation of organometallic complexes. An "on complex" cross-coupling strategy allows for the synthesis of arylbuta-1,3-diynyl metal complexes without the need to pre-synthesize the free diyne ligand.[4]

Experimental Protocol: Synthesis of Ru(C≡CC≡C-4-pyridyl)(PPh₃)₂Cp

This protocol is based on the general procedure for the synthesis of related Ru(C≡CC≡CAr)(PPh₃)₂Cp complexes.[4]

Materials:

-

Ru(C≡CC≡CH)(PPh₃)₂Cp (precursor complex)

-

4-Iodopyridine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Diisopropylamine

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for organometallic synthesis

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the precursor complex Ru(C≡CC≡CH)(PPh₃)₂Cp (1.0 eq) in diisopropylamine.

-

Add 4-iodopyridine (1.1 eq), a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 5 mol%), and a catalytic amount of copper(I) iodide (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature. The reaction is reported to proceed smoothly to give the product in moderate to good yield.[4]

-

Monitor the reaction progress by an appropriate method (e.g., TLC or NMR spectroscopy).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or alumina to isolate the desired Ru(C≡CC≡C-4-pyridyl)(PPh₃)₂Cp complex.

Quantitative Data Summary

| Compound | Synthetic Method | Yield | Key Spectroscopic Data (for related compounds) |

| 2-Methyl-4-(4-pyridyl)-3-butyn-2-ol | Sonogashira Coupling | 70%[1] | - |

| 4-Ethynylpyridine | Deprotection | 90%[1] | - |

| 1,4-bis(4-pyridyl)butadiyne | Oxidative Coupling | 92%[1] | - |

| Ru(C≡CC≡CAr)(PPh₃)₂Cp (general) | "On Complex" Cross-Coupling | Moderate to Good[4] | IR (ν(C≡CC≡CAr)): ~2160 and ~2020 cm⁻¹; MALDI-TOF: Molecular ion observed.[4] |

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in these notes.

Caption: Synthesis of 4-Ethynylpyridine.

Caption: Synthesis of the Ruthenium Complex.

Caption: Overall Experimental Workflow.

References

Application Notes and Protocols for 4-Buta-1,3-diynylpyridine as a Building Block for Functional Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-buta-1,3-diynylpyridine as a versatile monomer for the synthesis of functional polydiacetylenes. The resulting polymers, possessing a conjugated backbone and pendant pyridyl groups, exhibit unique chromic properties that make them promising candidates for various applications in drug development, including biosensing and controlled drug delivery.

Introduction

Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their remarkable colorimetric and fluorescent responses to external stimuli such as heat, pH, and molecular recognition events.[1][2][3] The incorporation of functional groups, such as the pyridine moiety from this compound, into the polymer structure allows for the fine-tuning of these properties and introduces specific interaction sites. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination chemistry, making these polymers particularly attractive for biological applications.[1] This document outlines the synthesis of the monomer, its polymerization, and potential applications, supported by detailed experimental protocols and characterization data.

Monomer Synthesis: this compound

The synthesis of this compound can be adapted from established methods for related pyridyldiacetylenes, such as the synthesis of 1,4-bis(4-pyridyl)butadiyne.[4][5] The general strategy involves the protection of a terminal alkyne, followed by coupling with a pyridine derivative, deprotection, and subsequent oxidative coupling. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is an adapted method based on the synthesis of symmetrical dipyridyldiacetylenes.[4]

Materials:

-

4-Bromopyridine

-

2-Methyl-3-butyn-2-ol

-

Bis(triphenylphosphine)palladium(II) chloride

-

Copper(I) iodide

-

Diethylamine

-

Sodium hydroxide

-

Toluene

-

Pyridine

-

Copper(I) chloride

-

Oxygen

Procedure:

-

Synthesis of 2-Methyl-4-(4-pyridyl)-3-butyn-2-ol: In a nitrogen-purged flask, dissolve 4-bromopyridine and 2-methyl-3-butyn-2-ol in diethylamine. Add bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as catalysts. Stir the reaction mixture at room temperature until completion (monitored by TLC or GC-MS). After completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

-

Deprotection to form 4-Ethynylpyridine: The protected alkyne from the previous step is refluxed with sodium hydroxide in toluene to remove the 2-hydroxyprop-2-yl protecting group, yielding 4-ethynylpyridine.[4] The product is isolated and purified by distillation or chromatography.

-

Oxidative Coupling to form 1,4-Bis(4-pyridyl)butadiyne (for symmetrical analog as a reference): To a solution of 4-ethynylpyridine in pyridine, add copper(I) chloride. Bubble oxygen through the solution to facilitate the oxidative coupling reaction. The reaction progress is monitored by TLC. Upon completion, the product, 1,4-bis(4-pyridyl)butadiyne, is isolated by filtration and purified by recrystallization.[4]

-

Synthesis of this compound (asymmetrical): A modified approach involving a step-wise coupling would be necessary. One could start with a protected butadiyne monomer and couple it to 4-bromopyridine.

Polymerization of this compound